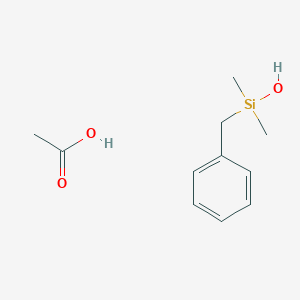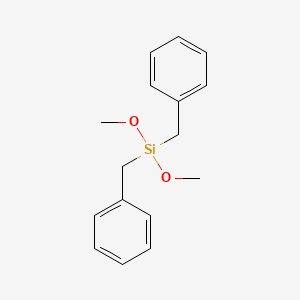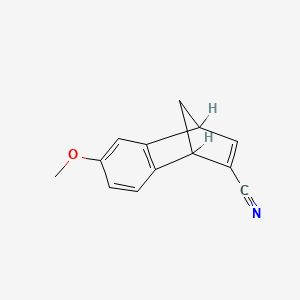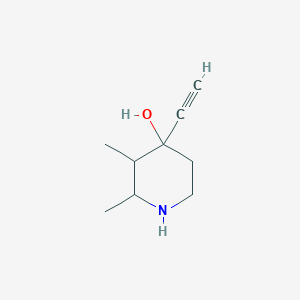![molecular formula C16H17ClO3 B14471834 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol CAS No. 66287-30-7](/img/structure/B14471834.png)
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is an organic compound with the molecular formula C16H17ClO3. It is characterized by the presence of a chlorophenoxy group and a propanol group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with 4-hydroxybenzyl alcohol under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
Clofibrate: Contains a similar chlorophenoxy group but differs in the alkyl chain structure.
Bezafibrate: Another fibrate compound with a different substitution pattern on the phenoxy group.
Uniqueness
2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
66287-30-7 |
|---|---|
Molecular Formula |
C16H17ClO3 |
Molecular Weight |
292.75 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenoxy)methyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C16H17ClO3/c1-12(10-18)20-16-6-2-13(3-7-16)11-19-15-8-4-14(17)5-9-15/h2-9,12,18H,10-11H2,1H3 |
InChI Key |
YIVXUZMBOLRQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)




![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)




![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
